molecular formula C8H10N2O4S B8544415 2-Acetamido-4-(methoxymethyl)thiazole-5-carboxylic acid

2-Acetamido-4-(methoxymethyl)thiazole-5-carboxylic acid

Cat. No. B8544415
M. Wt: 230.24 g/mol
InChI Key: YCMASDGTLNELBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-4-(methoxymethyl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-acetamido-4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c1-4(11)9-8-10-5(3-14-2)6(15-8)7(12)13/h3H2,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

YCMASDGTLNELBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)O)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (2.0 g, 9.9 mmol) and THF (75 mL, 925 mmol) were added to a 250 mL round-bottomed flask. The resulting suspension was then sonicated until clear. Water (75 mL, 9.9 mmol) and then lithium hydroxide (0.71 g, 30 mmol) were added, and the mixture was stirred at 80° C. for approximately 30 minutes. LCMS indicated that the reaction was complete, and the solvent was removed under reduced pressure. The resulting residue was dissolved in pyridine (75.00 mL, 0.9273 mol). Acetic anhydride (1.026 mL, 0.01088 mol) was added to the pyridine solution, and the mixture was stirred at reflux for approximately 2 hours until LCMS showed that the reaction was complete. The mixture was concentrated under reduced pressure to provide crude 2-acetamido-4-(methoxymethyl)thiazole-5-carboxylic acid which was then taken up in DCM (200 mL). Thionyl chloride (2.164 mL, 29.67 mmol) was then added, and the mixture was stirred at reflux for approximately 2 hours. The reaction was followed by LCMS, (aliquots were removed and quenched with MeOH). Once the reaction was complete, the solvents were removed under reduced pressure and the crude product 2-acetamido-4-(methoxymethyl)thiazole-5-carbonyl chloride was taken up in DCM (50.00 mL). A DCM suspension of 4-aminopyridin-3-yl diethylcarbamodithioate (1.9 g, 7.9 mmol) and DIPEA (6.9 mL, 40 mmol) were added, and the suspension was stirred for 1 hour until LCMS indicated that the reaction was complete. The solvent was reduced, and the resulting oil was passed through a plug of silica gel, and washed with approximately 700 mL of 10% MeOH in DCM to give crude 4-(2-acetamido-4-(methoxymethyl)thiazole-5-carboxamido)pyridin-3-yl diethylcarbamodithioate (4.4 g, 9.7 mmol, 98% yield), which was used in the next step without further purification. LCMS (M+H) 454 calc. for C18H24N5O3S3 454.6.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
1.026 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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